![molecular formula C8H3BrF3N3O B1384370 6-Brom-2-(Trifluormethyl)pyrido[2,3-d]pyrimidin-4(3H)-on CAS No. 52833-43-9](/img/structure/B1384370.png)

6-Brom-2-(Trifluormethyl)pyrido[2,3-d]pyrimidin-4(3H)-on

Übersicht

Beschreibung

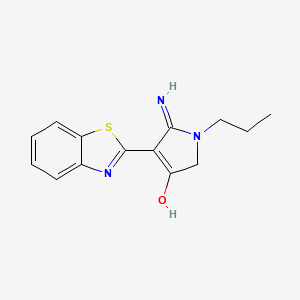

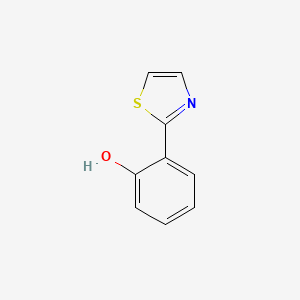

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the pyrido[2,3-d]pyrimidine core. It has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Wissenschaftliche Forschungsanwendungen

Effiziente Synthese

Diese Verbindung spielt eine entscheidende Rolle bei der effizienten und bibliotheksfreundlichen Synthese von 4-N-substituierten 6-Brompyrido[2,3-d]pyrimidinen unter Mikrowellenbestrahlung . Die Anwendung von Mikrowellenbestrahlung hat einen positiven Effekt auf die Herstellung der gewünschten Produkte, da es sich um eine einfache und effiziente Methode zur Verbesserung der Ausbeuten und zur Reduzierung der Bildung unerwünschter Nebenprodukte handelt .

Antitumoraktivität

Pyrido[2,3-d]pyrimidine, einschließlich dieser Verbindung, haben sich als potenzielle Antitumormittel gezeigt . Es wurde festgestellt, dass sie verschiedene Krebsziele hemmen, was zu ihrem breiten Spektrum an Antitumoraktivität beiträgt .

Antibakterielle Aktivität

Neben ihren Antitumoreigenschaften zeigt diese Verbindung auch antibakterielle Aktivität . Dies macht sie zu einer wertvollen Ressource bei der Entwicklung neuer antibakterieller Mittel .

ZNS-depressive Aktivität

Die Verbindung wurde mit ZNS-depressiver Aktivität in Verbindung gebracht . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit dem zentralen Nervensystem hin .

Antiepileptische Aktivität

Forschungen haben gezeigt, dass diese Verbindung antikonvulsive Eigenschaften besitzt . Dies könnte sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antiepileptika machen .

Antipyretische Aktivität

Es wurde auch festgestellt, dass die Verbindung antipyretische (fiebersenkende) Aktivität aufweist . Dies deutet auf einen möglichen Einsatz bei der Behandlung von Fieber hin .

Hemmung der Tyrosinkinase

Es wurde festgestellt, dass die Verbindung Tyrosinkinase hemmt , ein Schlüsselenzym, das an der Übertragung von Signalen innerhalb von Zellen beteiligt ist. Diese Hemmung kann das Wachstum und die Teilung von Krebszellen stören .

Hemmung anderer Enzyme

Neben der Tyrosinkinase wurde festgestellt, dass die Verbindung mehrere andere Enzyme hemmt, darunter extrazellulär regulierte Proteinkinasen, ABL-Kinase, Phosphatidylinositol-3-Kinase, den mTOR-Signalweg, p38-Mitogen-aktivierte Proteinkinasen, BCR-ABL, Dihydrofolat-Reduktase, Cyclin-abhängige Kinase, Phosphodiesterase, KRAS und Fibroblastenwachstumsfaktor-Rezeptoren . Dieses breite Spektrum an Enzyminhibitionen deutet auf mögliche Anwendungen in verschiedenen therapeutischen Bereichen hin .

Wirkmechanismus

Target of Action

The compound 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidine derivative . Pyridopyrimidines have been found to be potent and highly selective inhibitors of tyrosine kinase , AK , and Cdk4 . These targets play crucial roles in various cellular processes, including cell proliferation and signal transduction .

Mode of Action

Similar pyridopyrimidine derivatives have been reported to inhibit their targets by binding to the active site and preventing the phosphorylation of key components for cell proliferation .

Biochemical Pathways

The inhibition of tyrosine kinase, AK, and Cdk4 can affect multiple biochemical pathways. For instance, the inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis . Similarly, the inhibition of Cdk4 can lead to cell cycle arrest .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

The inhibition of the aforementioned targets by this compound can lead to significant alterations in cell cycle progression, potentially inducing apoptosis within certain cell types . This could result in the suppression of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Biochemische Analyse

Biochemical Properties

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinasesThis compound interacts with various protein kinases, including serine/threonine kinases and tyrosine kinases, by binding to the ATP-binding pocket, thereby inhibiting their activity . The inhibition of these kinases can lead to the modulation of various signaling pathways, making this compound a valuable tool in studying cellular processes and potential therapeutic targets.

Cellular Effects

The effects of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinases by this compound can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.

Molecular Mechanism

At the molecular level, 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of protein kinases, preventing the transfer of phosphate groups to target proteins . This inhibition can lead to the downregulation of signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of protein kinases . Its degradation over time can lead to a decrease in its inhibitory effects, necessitating careful consideration of experimental conditions to maintain its efficacy.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one in animal models are dose-dependent. At lower doses, this compound can effectively inhibit protein kinases without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic potential. Understanding the dosage thresholds and optimizing the dosage regimen are crucial for maximizing the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2

Eigenschaften

IUPAC Name |

6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMQPFCUXJPYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743190 | |

| Record name | 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52833-43-9 | |

| Record name | 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)

![N-cyclopropyl-2-[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)